molecular formula C9H16ClNO2 B047342 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one CAS No. 115840-37-4

2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one

Cat. No. B047342
M. Wt: 205.68 g/mol
InChI Key: CQXVMOSWWGTUHF-UHFFFAOYSA-N
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Description

“2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one” is a chemical compound . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one” is C9H16ClNO2 . The molecular weight is 205.68184 .

Scientific Research Applications

Synthesis of Acylsilanes

Research by Lettan, Milgram, and Scheidt (2006) focused on the synthesis of acylsilanes from morpholine amides, providing a method that could be relevant for the creation of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one derivatives. This process involves the transformation of morpholine amides through reactions that could be pertinent to generating functionalized compounds for further chemical applications (R. B. Lettan, B. C. Milgram, K. Scheidt, 2006).

Heterocyclic Compound Synthesis

Hu and colleagues (2006) synthesized a chlorophenylmorpholinium chloride compound by reacting (R)-(−)-2-amino-1-propanol with 2-bromo-1-(3-chlorophenyl)propan-1-one. The study highlights the versatility of morpholinium compounds in synthesizing heterocyclic structures, which may extend to the synthesis and application of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one in creating novel heterocyclic compounds (A. Hu, Gao Cao, Xin Xiao, Hong-yan Wu, 2006).

Anticonvulsive and Peripheral Activities

Papoyan et al. (2011) explored the synthesis and biological properties of compounds related to morpholin-4-yl derivatives, showing pronounced anticonvulsive and peripheral n-cholinolytic activities. Although the study primarily focuses on 2-(4-chlorophenyl)-3-morpholin-4-yl derivatives, it indicates potential therapeutic and biological applications of morpholine derivatives, including 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one (O. A. Papoyan, N. Gasparyan, R. Paronikyan, et al., 2011).

Antifungal Activity

Zhou et al. (2013) synthesized a series of benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety, demonstrating significant antifungal activity against various pathogens. This suggests that derivatives of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one could potentially be developed as antifungal agents, highlighting the chemical's relevance in pharmaceutical research (S. Zhou, Fubo Li, Peizhi Zhang, Lin Jiang, 2013).

properties

IUPAC Name

2-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-6-4-11(5-7(2)13-6)9(12)8(3)10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXVMOSWWGTUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one

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